molecular formula C8H13NO4 B144351 Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate CAS No. 62613-81-4

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Cat. No. B144351
CAS RN: 62613-81-4
M. Wt: 187.19 g/mol
InChI Key: YDBONCLBTWFUPF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C8H13NO4 . It is a reagent used in the preparation of N-substituted-2-oxopyrrolidinylacetamides which have anticonvulsant activities . It is also an impurity of the nootropic Oxiracetam .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate has been reported in the literature . For instance, 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, structural analogs of piracetam, were synthesized by the condensation of 2-[4-(het)aryl-2-oxopyrrolidi] .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is characterized by a five-membered pyrrolidine ring . The molecular weight of this compound is 187.19 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a liquid at room temperature . It has a predicted density of 1.270±0.06 g/cm3 and a boiling point of 180 °C (under a pressure of 0.8 Torr) .

Safety And Hazards

The safety information available for Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate indicates that it may cause allergic skin reactions (H317) and serious eye irritation (H319). Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-9-4-6(10)3-7(9)11/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBONCLBTWFUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978180
Record name Ethyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

CAS RN

62613-81-4
Record name 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, ethyl ester
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Record name Ethyl 4-hydroxy-2-oxopyrrolidine-1-acetate
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Record name Ethyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate
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Record name Ethyl 4-hydroxy-2-oxopyrrolidine-1-acetate
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Synthesis routes and methods I

Procedure details

To a solution of 51.5 g. 4-trimethylsilyloxypyrrolidin-2-one in 500 ml. anhydrous acetonitrile are added 133 ml. ethyl bromoacetate. The solution is heated to 50° C. and 26.7 g. of 80% sodium hydride (dispersion in mineral oil) are slowly added in small amounts. When the addition is completed, the reaction mixture is heated under reflux for 30 minutes and then cooled to ambient temperature. To the reaction mixture obtained containing ethyl 2-(4-trimethylsilyloxypyrrolidin-2-on-1-yl)-acetate (b.p. 160° C./3 mm.Hg) are added 50 ml. 1 N hydrochloric acid. The reaction mixture is stirred for 30 minutes and then evaporated to dryness. The residue obtained is chromatographed on a silica gel column, using ethyl acetate as the elution agent, 45 g. ethyl 2-(4-hydroxypyrrolidin-2-on-1-yl)-acetate being obtained; b.p. 180° C./0.8 mm.Hg; Rf 0.17 (silica gel; eluant ethyl acetate).
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Synthesis routes and methods II

Procedure details

A solution of 0.16 g ethyl 2-oxo-4-(tetrahydropyran-2-yl)-1-pyrrolidineacetate is dissolved in 5 ml ethanol containing 16 mg pyridinium p-toluenesulphonate. The mixture is heated 4 h at 35° , the ethanol is evaporated and the residue chromatographed on silica. The title compound is obtained as a colourless oil in 62% yield.
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ethyl 2-oxo-4-(tetrahydropyran-2-yl)-1-pyrrolidineacetate
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